N-(3-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(3-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include the following steps:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The quinoline core can undergo substitution reactions to introduce the pyridin-2-yl and 3-methylpyridin-2-yl groups.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.
Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine.
Uniqueness
N-(3-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern and the presence of both pyridine and quinoline rings. This structural uniqueness can lead to distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H16N4O |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H16N4O/c1-14-7-6-12-23-20(14)25-21(26)16-13-19(18-10-4-5-11-22-18)24-17-9-3-2-8-15(16)17/h2-13H,1H3,(H,23,25,26) |
InChI Key |
CQQUKQJCDFXPJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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